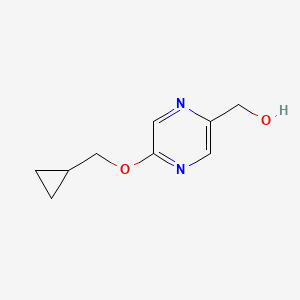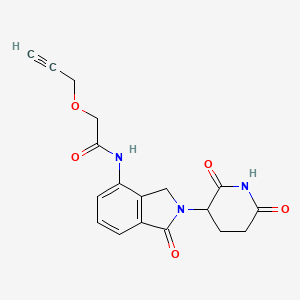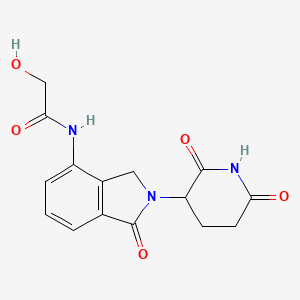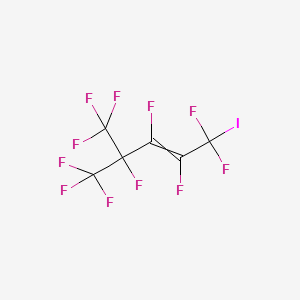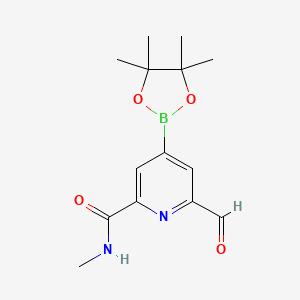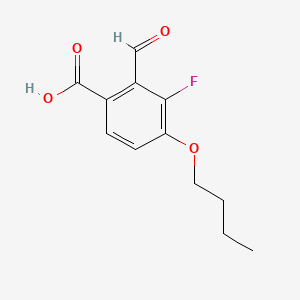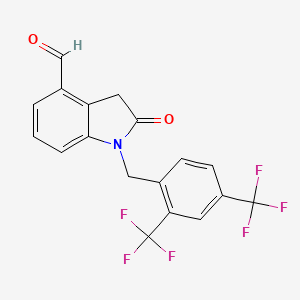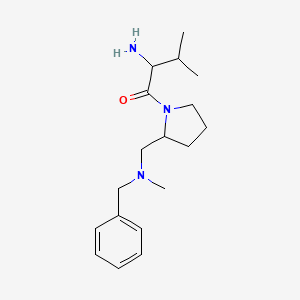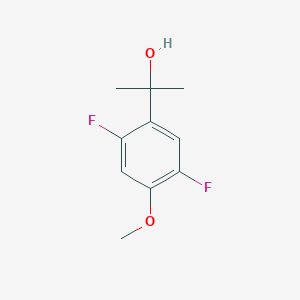
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12F2O2 . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propan-2-ol moiety. It is a derivative of phenol and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reduction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction yields the alcohol.
Scientific Research Applications
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. Its fluorinated phenyl ring can be used as a probe to investigate enzyme-substrate interactions.
Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl ring can interact with enzymes and receptors, affecting their activity and function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)propan-2-ol: This compound lacks the fluorine atoms on the phenyl ring, which can significantly affect its chemical and biological properties.
2-(2,4-Difluorophenyl)propan-2-ol: This compound has a similar structure but with the fluorine atoms in different positions on the phenyl ring, which can influence its reactivity and interactions.
2-(2,5-Difluorophenyl)propan-2-ol: This compound lacks the methoxy group, which can affect its solubility and overall activity.
The presence of the fluorine atoms and the methoxy group in this compound makes it unique and can enhance its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(2,5-difluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2O2/c1-10(2,13)6-4-8(12)9(14-3)5-7(6)11/h4-5,13H,1-3H3 |
InChI Key |
LYMNFUNCDVYKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1F)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



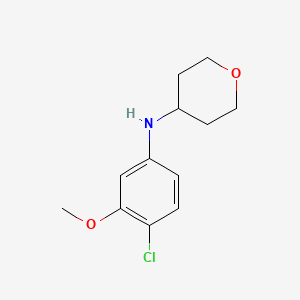
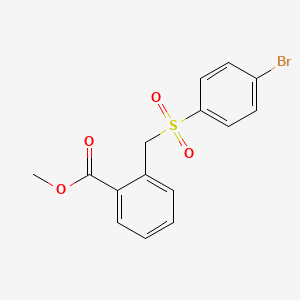
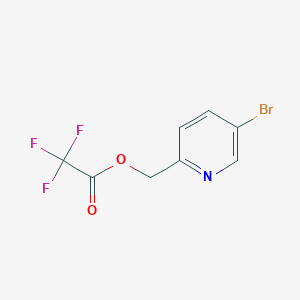
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
